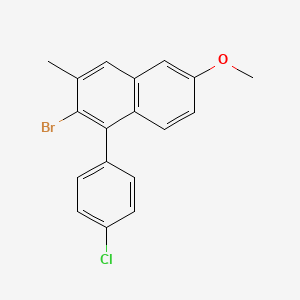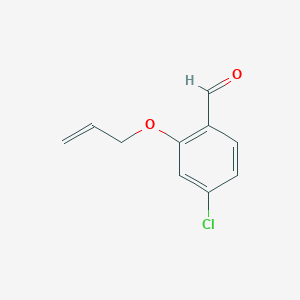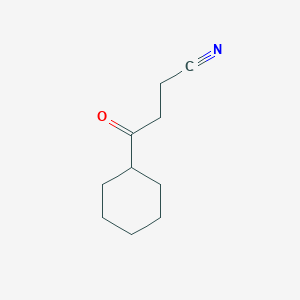
(2S,3S)-Ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-propyl-2,3-epoxysuccinamate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound is notable for its unique structure, which includes an epoxide ring, making it a valuable subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-Ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate can be achieved through several methods. One common approach involves the reaction of N-propylamine with ethyl 2,3-epoxysuccinate under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the formation of the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for yield and purity, often involving purification steps such as distillation or crystallization to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-propyl-2,3-epoxysuccinamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The epoxide ring in the compound is susceptible to nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions or amines can open the epoxide ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions but can include alcohols, carboxylic acids, and various substituted derivatives.
Applications De Recherche Scientifique
Ethyl N-propyl-2,3-epoxysuccinamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying ester reactions.
Biology: The compound’s interactions with biological molecules are of interest in biochemical research.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism by which (2S,3S)-Ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate exerts its effects involves its interaction with various molecular targets. The epoxide ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is crucial for its applications in biochemical and medicinal research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity aroma.
Ethyl propanoate: Similar in structure but lacks the epoxide ring.
Propriétés
Formule moléculaire |
C9H15NO4 |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C9H15NO4/c1-3-5-10-8(11)6-7(14-6)9(12)13-4-2/h6-7H,3-5H2,1-2H3,(H,10,11) |
Clé InChI |
IBSTYRCPQIKIOU-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)C1C(O1)C(=O)OCC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Benzimidazole, 5,6-difluoro-2-[[2-(1-piperazinyl)ethyl]thio]-](/img/structure/B8555274.png)







![4-{[(3-Chloro-2-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B8555339.png)

